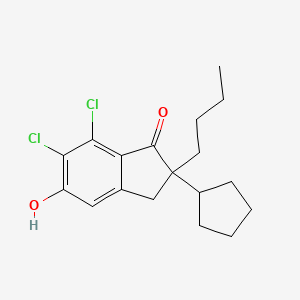

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one

描述

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 57509-32-7) is a substituted indenone derivative with a molecular formula of C₁₈H₂₁Cl₂O₂ and a molecular weight of 285.166 g/mol . The compound features a bicyclic indenone core substituted with a butyl group at position 2, a cyclopentyl group at position 2, chlorine atoms at positions 6 and 7, and a hydroxyl group at position 5. Its synthesis involves a demethylation step using pyridine hydrochloride under high-temperature conditions (195°C), yielding a 76% purified product .

属性

分子式 |

C18H22Cl2O2 |

|---|---|

分子量 |

341.3 g/mol |

IUPAC 名称 |

2-butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-3H-inden-1-one |

InChI |

InChI=1S/C18H22Cl2O2/c1-2-3-8-18(12-6-4-5-7-12)10-11-9-13(21)15(19)16(20)14(11)17(18)22/h9,12,21H,2-8,10H2,1H3 |

InChI 键 |

JIJIPFXKPNEXKG-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)O)C3CCCC3 |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step approach starting from substituted indanone or indenone precursors, incorporating halogenation, alkylation, and hydroxylation steps. The key challenges are selective chlorination at the 6 and 7 positions, introduction of the cyclopentyl and butyl groups at the 2-position, and installation of the hydroxy group at the 5-position of the indanone ring.

Reported Synthetic Route Overview

Based on a detailed PhD thesis and chemical catalog data, the following general synthetic route is outlined:

Starting Material Preparation : A suitably substituted 1-indanone core, often 5-hydroxy-1-indanone, is used as the base scaffold.

Selective Dichlorination : Chlorination at the 6 and 7 positions is achieved using electrophilic chlorinating agents under controlled conditions to avoid over-chlorination or substitution at undesired positions.

Alkylation at the 2-position : The 2-position of the indanone ring is alkylated with cyclopentyl and butyl substituents. This is commonly performed via nucleophilic substitution or organometallic addition reactions. For example, the use of 1-bromocyclopentane under basic conditions introduces the cyclopentyl group.

Hydroxylation at the 5-position : The hydroxy group can be introduced through oxidation or direct substitution methods, depending on the starting material and intermediate stability.

Purification and Characterization : The final compound is purified to a typical purity of 95%, confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Detailed Synthetic Procedure (Example)

A representative synthetic procedure adapted from literature sources is as follows:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-hydroxy-1-indanone | Starting material | - |

| 2 | Chlorinating agent (e.g., N-chlorosuccinimide) in solvent (e.g., dichloromethane), 0°C to room temperature | Selective dichlorination at 6,7-positions | 80-85 |

| 3 | 1-Bromocyclopentane, base (e.g., potassium carbonate), DMF, reflux | Alkylation at 2-position with cyclopentyl group | 70-75 |

| 4 | Butylation via alkyl halide (e.g., 1-bromobutane), similar conditions | Introduction of butyl group at 2-position | 65-70 |

| 5 | Oxidation/hydroxylation step if needed | Installation of hydroxy group at 5-position | 60-65 |

| 6 | Purification by chromatography/crystallization | Final compound isolation | - |

Note: Yields are approximate and depend on reaction scale and conditions.

Semi-Synthetic and Multistep Routes

According to a doctoral thesis focused on chloride channel blockers, the compound is prepared via a semi-synthetic strategy starting from carbenoxolone derivatives or related intermediates. This involves:

Multistep synthetic routes to obtain 4-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid and related derivatives.

Optimization of reaction conditions to reduce complexity and improve yields.

Use of alkylation with 1-bromocyclopentane as a key step for cyclopentyl introduction.

This approach allows for structural modifications to explore structure-activity relationships (SAR) and improve biological properties.

Reaction Mechanisms and Considerations

Chlorination : Electrophilic aromatic substitution is guided by directing effects of existing substituents. The hydroxy group at the 5-position activates the ring towards chlorination at adjacent positions 6 and 7.

Alkylation : The 2-position is activated by the carbonyl group, allowing nucleophilic attack by alkyl organometallic reagents or substitution with alkyl halides under basic conditions.

Hydroxylation : Can be achieved by oxidation of methyl or methylene groups or by direct substitution, depending on precursor availability.

Data Summary Table of Preparation Methods

化学反应分析

Hydroxyl Group Reactivity

The phenolic -OH group at position 5 is a key site for electrophilic substitution and derivatization.

Esterification and Ether Formation

-

Esterification with Carboxylic Acids : The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, reaction with acetic anhydride yields the acetylated derivative, enhancing lipophilicity for biological studies .

-

Etherification : Alkylation with alkyl halides or epoxides forms ethers. In DCPIB (a derivative), the hydroxyl is replaced by a butanoic acid side chain via SN2 substitution .

Table 1: Hydroxyl Group Reactions

Chlorine Substituent Reactivity

The 6,7-dichloro groups participate in nucleophilic aromatic substitution (NAS) under activating conditions.

Nucleophilic Aromatic Substitution

-

Displacement with Amines : In polar aprotic solvents (e.g., DMSO), chlorine atoms at positions 6 and 7 can be replaced by amines, though steric hindrance from the cyclopentyl group may limit reactivity .

-

Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), chlorines may hydrolyze to hydroxyl groups, though this is less common due to deactivation by electron-withdrawing ketone.

Ketone Reactivity

The ketone at position 1 can undergo reduction or act a hydrogen-bond acceptor in coordination complexes.

Reduction

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the ketone to a secondary alcohol, though this reaction has not been explicitly documented for this compound.

-

Sodium Borohydride : Selective reduction of the ketone is theoretically feasible but may compete with hydroxyl group reactivity.

Table 2: Key Derivatives and Biological Activity

| Derivative | Modification Site | Biological Target | IC₅₀/Activity |

|---|---|---|---|

| DCPIB | 5-OH → butanoate | SWELL1-LRRC8 channels | I Cl,SWELL inhibition |

| SN-401 | Extended chain | SWELL1 hydrophobic cleft | Enhanced binding |

Reaction Conditions and Optimization

科学研究应用

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Pharmacology: Used as a tool to study the role of volume-sensitive anion channels in various physiological processes.

Biochemistry: Investigated for its effects on cellular ion transport and signaling pathways.

Medicine: Potential therapeutic applications in conditions related to ion channel dysfunction, such as cardiovascular diseases and neurological disorders.

Industry: Utilized in the development of new chemical entities and as a reference compound in analytical chemistry.

作用机制

The compound exerts its effects by selectively blocking volume-sensitive anion channels. This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The molecular targets include various ion channels involved in cellular volume regulation and signal transduction pathways.

相似化合物的比较

6,7-Dichloro-2-cyclopentyl-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 54197-02-3)

- Molecular Formula : C₁₅H₁₆Cl₂O₂

- Key Differences : Replaces the 5-hydroxy and 2-butyl groups with a 5-methoxy group and lacks the butyl chain.

6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS: 68755-30-6)

- Molecular Formula : C₉H₆Cl₂O

- Key Differences : Lacks the 2-butyl, 2-cyclopentyl, and 5-hydroxy substituents.

- Impact : Simplification of the structure reduces steric hindrance, possibly increasing reactivity in electrophilic substitution reactions .

Alkyl Chain Variants

2-Pentyl-2,3-dihydro-1H-inden-1-one (CAS: 98190-98-8)

- Molecular Formula : C₁₄H₁₈O

- Key Differences : Features a pentyl chain instead of butyl at position 2.

- Impact : Longer alkyl chains may increase hydrophobicity, affecting aggregation behavior in biological systems .

Halogen-Substituted Derivatives

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one

- Molecular Formula : C₉H₅BrFO

- Key Differences : Substitutes 6,7-dichloro with 5-bromo-6-fluoro .

- Impact : Bromine’s larger atomic radius and fluorine’s electronegativity could alter electronic distribution, influencing binding affinity in receptor-ligand interactions .

Core Structure Modifications

2-(4-Hydroxybenzylidene)-5,6-dimethoxy-2,3-dihydroinden-1-one

- Molecular Formula : C₁₈H₁₆O₄

- Key Differences : Replaces the cyclopentyl and butyl groups with a 4-hydroxybenzylidene moiety.

- Impact : The conjugated benzylidene group introduces π-π stacking capabilities, relevant for materials science or enzyme inhibition .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s hydroxy group can be introduced via demethylation of its methoxy precursor (e.g., compound 22a → 29) .

- Pharmacological Potential: Analogous indenones like DCPIB demonstrate ion channel modulation, suggesting possible bioactivity in the target compound .

- Structural Insights: X-ray crystallography and NMR studies (used for related cathinone derivatives ) could resolve conformational preferences of the hydroxy and cyclopentyl groups.

生物活性

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one, also known by its CAS number 81166-50-9, is a synthetic organic compound with a complex structure that includes halogen and hydroxyl functional groups. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in the modulation of ion channels and insulin signaling pathways.

- Molecular Formula : C18H22Cl2O2

- Molecular Weight : 341.27 g/mol

- IUPAC Name : this compound

Modulation of Ion Channels

Research indicates that this compound interacts with the SWELL1-LRRC8 complex, which plays a crucial role in insulin signaling. This interaction enhances glycemic control by improving insulin sensitivity and secretion in pancreatic beta cells .

Table 1: Comparison of Ion Channel Modulators

| Compound Name | Mechanism of Action | Biological Effect |

|---|---|---|

| 2-butyl-6,7-dichloro... | SWELL1-LRRC8 inhibitor | Improves insulin signaling |

| DCPIB | VRAC/I Cl inhibitor | Reduces osmotic stress effects |

| Ethacrynic Acid | Diuretic action | Minimal effect on VRAC |

Neuroprotective Effects

The compound has also been studied for its potential neuroprotective effects. Its derivatives have shown promise in inhibiting volume-regulated anion channels (VRAC), which are implicated in various neurological conditions. Inhibition of these channels may contribute to cellular homeostasis during osmotic stress and could be beneficial in neurodegenerative diseases.

Study on Insulin Sensitivity

A notable study investigated the effects of 2-butyl-6,7-dichloro... on murine models of Type 2 diabetes. The results demonstrated significant improvements in glycemic control and insulin secretion when treated with this compound. The mechanism was linked to enhanced expression of SWELL1 protein and improved insulin signaling pathways .

Investigation of Ion Channel Inhibition

Another research effort focused on the compound's ability to inhibit VRAC activity. The findings indicated that treatment with 2-butyl-6,7-dichloro... led to reduced cellular swelling under osmotic stress conditions, suggesting its potential utility as a therapeutic agent for conditions associated with dysregulated ion channel activity.

常见问题

Q. What are the optimal synthetic routes and conditions for preparing 2-butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one?

The compound is synthesized via a two-step protocol:

Alkylation : Refluxing 6,7-dichloro-2-cyclopentyl-5-methoxy-2,3-dihydro-1H-inden-1-one with iodobutane in anhydrous tert-butanol using potassium tert-butylate as a base (1.1 equiv., 95°C, 30 min), achieving 65% yield after purification by silica gel chromatography .

Demethylation : Treatment with AlCl₃ and NaI (2 equiv. each) at 70°C for 60 min, followed by aqueous workup to replace the methoxy group with a hydroxyl group .

Key considerations include strict anhydrous conditions and temperature control to prevent side reactions.

Q. How are spectroscopic techniques employed to characterize this compound?

- ¹H NMR : Assignments are based on splitting patterns and integration (e.g., δ 6.89 ppm for aromatic protons, multiplet signals for cyclopentyl and butyl chains) .

- HRMS : Used to confirm molecular weight (C₁₉H₂₅Cl₂O₂, [M+H]⁺ calcd. 355.1231, found 355.1231) .

- Chromatography : Silica gel chromatography with ethyl acetate/hexanes gradients ensures purity.

Q. How do substituents (e.g., hydroxyl vs. methoxy) influence reactivity and solubility?

The hydroxyl group (vs. methoxy in precursor compounds) enhances hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO) and influencing downstream reactivity in functionalization reactions. Comparative studies with methoxy analogs (e.g., CAS 54197-02-3) highlight reduced steric hindrance and increased acidity at the 5-position .

Advanced Research Questions

Q. What mechanistic insights explain the demethylation step using AlCl₃/NaI?

The reaction proceeds via Lewis acid-mediated cleavage : AlCl₃ coordinates to the methoxy oxygen, weakening the C–O bond, while NaI acts as a nucleophile to displace the methyl group. This SN2-like mechanism is supported by the requirement for elevated temperatures (70°C) and stoichiometric AlCl₃ . Alternative methods (e.g., BBr₃) could be explored for milder conditions.

Q. How can experimental design address challenges in isolating hygroscopic intermediates?

- Moisture Control : Use gloveboxes or Schlenk lines during purification.

- Stabilization : Add stabilizing agents (e.g., molecular sieves) during chromatography.

- Degradation Mitigation : Evidence from pollution studies suggests continuous cooling (e.g., 4°C) during storage to slow organic degradation, applicable to intermediates prone to hydrolysis .

Q. What contradictions exist between historical and modern synthetic approaches?

Early methods (e.g., Chamberlin et al., 1976) for analogous indanones relied on harsher reagents (e.g., concentrated H₂SO₄), resulting in lower yields and purity. Modern protocols (e.g., ) prioritize regioselectivity and greener conditions (e.g., tert-butanol solvent), though scalability remains a challenge .

Q. How can computational modeling predict stability under varying pH and temperature?

- DFT Calculations : Model protonation states of the hydroxyl group to predict solubility and reactivity.

- Molecular Dynamics : Simulate degradation pathways (e.g., thermal decomposition at >100°C) to optimize storage conditions.

- Crystallography : Software like SHELX can resolve crystal structures (if crystallizable), aiding in stability analysis via packing interactions .

Q. What analytical strategies resolve conflicting data in reaction yield optimization?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.

- In-situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and side reactions.

- Yield vs. Purity Trade-offs : Higher temperatures may improve kinetics but reduce selectivity; silica gel chromatography (0–10% EtOAc/hexanes) balances these .

Methodological Considerations Table

| Aspect | Key Parameters | References |

|---|---|---|

| Synthesis Yield | 65% (alkylation), ~70% (demethylation) | |

| Stability | Stable at RT under anhydrous conditions; degrades at >70°C | |

| Spectroscopic Data | ¹H NMR (CDCl₃), HRMS (m/z 355.1231) | |

| Reaction Optimization | AlCl₃/NaI stoichiometry (2 equiv.), 70°C, 60 min | |

| Safety & Handling | Use PPE; avoid inhalation (no acute toxicity data available) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。